N'-(8-Bromo-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide
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Overview
Description
N’-(8-Bromo-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a brominated purine base linked to a tetrahydrofuran ring. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(8-Bromo-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide typically involves multiple stepsThe final step involves the formation of the formimidamide group under controlled conditions, such as specific temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(8-Bromo-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a purine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various purine derivatives, such as amino-purines, thiol-purines, and hydroxyl-purines. These derivatives have significant applications in medicinal chemistry and biochemistry.
Scientific Research Applications
N’-(8-Bromo-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in DNA and RNA interactions, as well as its effects on cellular processes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids.
Mechanism of Action
The mechanism of action of N’-(8-Bromo-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal function and leading to the inhibition of cellular processes. The bromine atom and the formimidamide group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-adenosine: A brominated purine derivative with similar structural features but lacking the formimidamide group.
9-(β-D-Arabinofuranosyl)adenine: A purine nucleoside with a similar sugar moiety but different functional groups.
2-Bromo-9-(β-D-ribofuranosyl)adenine: Another brominated purine nucleoside with a different sugar configuration.
Uniqueness
N’-(8-Bromo-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide is unique due to its combination of a brominated purine base, a tetrahydrofuran ring, and a formimidamide group. This unique structure enhances its chemical reactivity and binding affinity, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C13H17BrN6O4 |
---|---|
Molecular Weight |
401.22 g/mol |
IUPAC Name |
N'-[8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H17BrN6O4/c1-19(2)5-15-13-17-10-9(11(23)18-13)16-12(14)20(10)8-3-6(22)7(4-21)24-8/h5-8,21-22H,3-4H2,1-2H3,(H,17,18,23)/b15-5+/t6-,7+,8+/m0/s1 |
InChI Key |
ZSILXQZBZDBZNX-YEKXCLRCSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)Br |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)Br |
Origin of Product |
United States |
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